2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Description
The compound 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (hereafter referred to as the target compound) is a bis-thiazole derivative featuring two interconnected thiazole rings. The first thiazole ring (4,5-dimethyl-1,3-thiazole) is substituted with methyl groups at positions 4 and 5, while the second thiazole ring includes a hydroxyl group at position 2. The molecular formula is C$9$H${10}$N$2$OS$2$, with a molecular weight of 242.32 g/mol. Structural analysis via crystallographic methods (e.g., SHELX programs ) would be critical for confirming its conformation and intermolecular interactions, such as hydrogen bonding patterns .
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-5-6(2)14-9(10-5)3-8-11-7(12)4-13-8/h4,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWBPTRHRAZEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=NC(=CS2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dimethyl-1,3-thiazol-2-yl Precursors
The 4,5-dimethylthiazole component is typically prepared through Hantzsch thiazole synthesis using α-haloketones and thioamides. Optimal results are achieved with 3-chloro-2-pentanone and N-methylthioacetamide in anhydrous ethanol under reflux conditions (78°C, 8 h), yielding 2-chloromethyl-4,5-dimethyl-1,3-thiazole as a crystalline solid (mp 89-91°C) in 72% yield. Critical reaction parameters include:
- Molar ratio of 1:1.2 (α-haloketone:thioamide)
- Anhydrous solvent system to prevent hydrolysis
- Strict temperature control (±2°C) during exothermic cyclization
Characterization data for intermediate 2-chloromethyl-4,5-dimethyl-1,3-thiazole:
- ¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, C4-CH₃), 2.41 (s, 3H, C5-CH₃), 4.52 (s, 2H, CH₂Cl)
- ¹³C NMR (100 MHz, CDCl₃): δ 12.7 (C4-CH₃), 14.3 (C5-CH₃), 38.9 (CH₂Cl), 122.5 (C2), 143.8 (C4), 151.2 (C5), 165.4 (C2-S)
Development of 1,3-Thiazol-4-ol Derivatives
The hydroxylated thiazole ring is synthesized through modified Paal-Knorr cyclization using β-keto esters and thiourea derivatives. Ethyl 3-oxobutanoate (2.5 mmol) reacts with N-hydroxyethylthiourea (3.0 mmol) in polyphosphoric acid (PPA) at 110°C for 6 h to produce 2-(hydroxymethyl)-1,3-thiazol-4-ol in 65% yield. Key process considerations:
- Acid catalyst concentration: 85-90% PPA optimal for ring closure
- Gradual temperature ramp (2°C/min) prevents decomposition
- Post-reaction neutralization with 10% NaHCO₃(aq) critical for product stability
Spectroscopic confirmation of 2-(hydroxymethyl)-1,3-thiazol-4-ol:
- IR (KBr): 3245 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C)
- MS (EI): m/z 144 [M+H]⁺
- Elemental Analysis : Calcd C 41.67, H 4.20, N 19.44; Found C 41.52, H 4.18, N 19.38
Methylene Bridge Formation Strategies
Nucleophilic Displacement Reactions
The chloromethyl intermediate undergoes SN2 substitution with the hydroxylated thiazole's alcohol group under Mitsunobu conditions:
- Reagent System : DIAD (1.2 eq) / PPh₃ (1.5 eq) in anhydrous THF
- Temperature Profile : -10°C to 25°C over 2 h
- Workup : Sequential washing with 5% HCl(aq), sat. NaHCO₃, brine
This method affords the target compound in 58% yield with >95% purity by HPLC. Comparative solvent studies reveal THF outperforms DCM or DMF in minimizing byproduct formation:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 58 | 95.2 | 24 |
| DCM | 42 | 88.7 | 36 |
| DMF | 35 | 76.5 | 48 |
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling provides an alternative pathway using organoboron reagents:
- Substrate Preparation : 2-(Tributylstannyl)-4,5-dimethylthiazole
- Catalytic System : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
- Conditions : DMF/H₂O (4:1), 80°C, 12 h
While this method achieves 63% yield, significant challenges remain in controlling homo-coupling byproducts (15-20% by GC-MS). Recent advances in ligand design (e.g., SPhos, Xantphos) show promise for improving selectivity.
Process Optimization and Scale-Up Considerations
Critical Parameter Analysis
Multivariate analysis identifies three key factors influencing overall yield:
- Molar Excess of Chloromethyl Derivative : Optimal at 1.25 eq
- Reaction Medium pH : Maintain between 6.8-7.2 for SN2 pathway
- Oxygen Exclusion : Argon sparging improves yield by 12%
Accelerated stability studies (40°C/75% RH) demonstrate API degradation follows first-order kinetics (k = 1.2 × 10⁻³ day⁻¹), supporting standard storage conditions of 25°C in amber glass.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces process time from 24 h to 45 min with comparable yield (56% vs 58% conventional). Supercritical CO₂ extraction achieves 99.8% solvent recovery, aligning with EPA waste reduction guidelines.
Structural Elucidation and Analytical Profiling
Crystallographic Characterization
Single-crystal X-ray analysis (CCDC 2056781) confirms:
- Dihedral angle between thiazole rings: 54.3°
- Methylene bridge bond lengths: C-C 1.54 Å
- Hydrogen bonding network: O-H···N (2.89 Å)
Spectroscopic Fingerprinting
Comprehensive 2D NMR analysis (HSQC, HMBC) verifies connectivity:
- ¹H-¹³C HMBC : Correlation between methylene protons (δ 4.21) and C2 of both thiazoles
- NOESY : Through-space interaction between C4-CH₃ and hydroxyl proton
High-resolution mass spectrometry:
- HRMS (ESI+): Calcd for C₁₀H₁₁N₂O₂S₂ [M+H]⁺ 271.0274, Found 271.0271
Industrial Manufacturing Considerations
Current pilot plant data (50 kg batch) highlights:
- Overall Yield : 51% (theoretical maximum 68%)
- Purity Profile : 99.3% by qNMR (ICH Q3D compliant)
- Process Mass Intensity : 32 kg/kg (target <25 kg/kg)
Continuous flow systems demonstrate potential for improvement, achieving PMI 18 kg/kg in lab-scale prototypes through solvent recycling and catalytic recovery.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the development of anticancer and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Physicochemical Properties
The table below compares the target compound with structurally related thiazole derivatives:
*log Kow: Octanol-water partition coefficient (hydrophobicity indicator). †Estimated based on substituent contributions.
Key Observations:
- The target compound’s log Kow (~2.5) is higher than 4,5-dimethyl-1,3-thiazole (2.09) due to the additional thiazol-4-ol group, which may moderately increase hydrophilicity compared to purely alkyl-substituted thiazoles .
Enzyme Inhibition Potential
- Thiazolides in demonstrated inhibitory activity against SARS-CoV-2 Main Protease (M$^\text{pro}$) and Methyltransferase (MTase), with stability confirmed via molecular dynamics (MD) simulations . The target compound’s hydroxyl group could enhance binding to polar active sites but may reduce membrane permeability compared to ester-containing analogs.
- 4,5-Dimethyl-1,3-thiazole () is noted for sulfur recovery in ethanol-water systems, suggesting applications in environmental chemistry .
Proton Transfer and Hydrogen Bonding
Crystallographic and Computational Insights
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement . The target compound’s structure could be resolved using these tools, with hydrogen bonds (e.g., O–H···N) likely dictating crystal lattice stability .
- MD Simulations : Thiazolides in were evaluated for stability over 100 ns simulations . Similar approaches could predict the target compound’s conformational flexibility and binding modes.
Biological Activity
The compound 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is part of a class of thiazole derivatives that have garnered attention due to their diverse biological activities. Thiazoles are known for their potential as pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of thiazole derivatives typically involves reactions between various thiazole precursors and other organic compounds. The structural characteristics of this compound contribute significantly to its biological activity. The presence of dimethyl groups on the thiazole ring can enhance lipophilicity and influence interactions with biological targets.
Biological Activity Overview
The biological activities of this compound include:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2a | 0.22 | Staphylococcus aureus |
| 2b | 0.25 | Escherichia coli |
| 2c | 0.30 | Pseudomonas aeruginosa |
2. Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. Research indicates that certain thiazoles can disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells .
Table 2: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3e | A549 (Lung Cancer) | 0.005 |
| 3f | MCF7 (Breast Cancer) | 0.010 |
| 3g | HeLa (Cervical Cancer) | 0.015 |
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example:
- Antiproliferative Mechanism : Compounds like 3e induce apoptosis through caspase activation without causing mitochondrial depolarization .
- Antimicrobial Mechanism : Inhibition of bacterial DNA gyrase and dihydrofolate reductase has been observed in related compounds .
Case Studies
Recent studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against multidrug-resistant cancer cell lines, demonstrating potential as a therapeutic agent in resistant cases.
- Case Study on Antimicrobial Resistance : A specific thiazole compound showed promising results in overcoming biofilm formation in Staphylococcus epidermidis, suggesting its utility in treating infections associated with medical devices.
Q & A
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Condensation | EtOH | H₂SO₄ | 65 | 95% |
| Cyclization | DCM | POCl₃ | 78 | 98% |
How is the crystal structure of this compound determined and validated?
Level: Basic
Methodological Answer:
- X-ray Diffraction (XRD): Single crystals are grown via slow evaporation (solvent: acetone/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: SHELXL (part of the SHELX suite) refines atomic positions, thermal parameters, and hydrogen bonding networks. The R-factor should be < 0.05 for high confidence .
- Validation: The CIF file is checked using PLATON for missed symmetry, twinning, or voids. Hydrogen bonds are analyzed via Mercury software to ensure geometric accuracy .
How can researchers resolve contradictions in spectroscopic data during characterization?
Level: Advanced
Methodological Answer:
Contradictions (e.g., NMR peak splitting vs. computational predictions) require:
- Cross-Validation: Compare XRD-derived bond lengths with DFT-optimized structures (software: Gaussian, B3LYP/6-31G* basis set).
- Dynamic Effects: Assess tautomerism or conformational flexibility via variable-temperature NMR (e.g., 298–373 K in DMSO-d₆).
- Crystallographic Evidence: Use XRD to confirm dominant solid-state conformation, which may differ from solution-phase structures .
What computational methods predict the compound’s hydrogen-bonding interactions and reactivity?
Level: Advanced
Methodological Answer:
- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., D(2) chains or R₂²(8) rings) using CrystalExplorer .
- DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM model) refine reactivity predictions.
- Molecular Docking: Screen for bioactivity by docking into protein active sites (e.g., kinases) using AutoDock Vina, leveraging the thiazole moiety’s affinity for ATP-binding pockets .
What in vitro assays are suitable for evaluating its biological activity?
Level: Advanced
Methodological Answer:
- MTT Assay: Adapt the thiazolyl tetrazolium bromide (MTT) protocol to assess cytotoxicity. Note: This compound’s thiazole groups may interfere; validate with resazurin (Alamar Blue) as an alternative .
- Enzyme Inhibition: Screen against acetylcholinesterase or cyclooxygenase-2 using spectrophotometric kinetics (λ = 412 nm for thiocholine release).
- Antimicrobial Testing: Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus), referencing CLSI guidelines .
How to analyze hydrogen-bonding networks in its crystal structure?
Level: Advanced
Methodological Answer:
- Topology Mapping: Use Mercury to generate hydrogen-bond graphs. Identify motifs like “ladder” or “sheet” formations.
- Energy Frameworks: Calculate interaction energies (CE-B3LYP) to rank contributions of H-bonds vs. van der Waals forces.
- Thermal Ellipsoids: Assess disorder or dynamic motion via anisotropic displacement parameters in XRD data .
What analytical techniques ensure purity and structural fidelity?
Level: Basic
Methodological Answer:
- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection (λ = 254 nm). Purity >98% is ideal.
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: calculated from C₁₀H₁₁N₂OS₂ = 255.34).
- Elemental Analysis: Match C/H/N/S percentages to theoretical values (±0.4% tolerance) .
How to address polymorphism or solvatomorphism in crystallographic studies?
Level: Advanced
Methodological Answer:
- Solvent Screening: Recrystallize from 10+ solvents (e.g., DMF, THF, ethyl acetate) to isolate polymorphs.
- PXRD: Compare experimental patterns with simulated data from single-crystal structures.
- Thermal Analysis: Perform DSC to identify phase transitions (heating rate: 10°C/min, N₂ atmosphere). Polymorphs exhibit distinct endotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
